molecular formula C20H17FN2O2 B11702077 N'-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide

N'-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B11702077
M. Wt: 336.4 g/mol
InChI Key: PIPVOFMJJOGKIV-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group, a hydroxy group, and a diphenylacetohydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its combination of a fluorophenyl group, a hydroxy group, and a diphenylacetohydrazide moiety.

Properties

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N'-(4-fluorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide

InChI

InChI=1S/C20H17FN2O2/c21-17-11-13-18(14-12-17)22-23-19(24)20(25,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,22,25H,(H,23,24)

InChI Key

PIPVOFMJJOGKIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=CC=C(C=C3)F)O

Origin of Product

United States

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